molecular formula C12H13N5O4 B1664079 2-Ethynyl adenosine CAS No. 99044-57-2

2-Ethynyl adenosine

Numéro de catalogue: B1664079
Numéro CAS: 99044-57-2
Poids moléculaire: 291.26 g/mol
Clé InChI: ILZDIASZHUIPSA-JJNLEZRASA-N
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Description

2-Ethynyl adenosine (EA) is a synthetic adenosine analog distinguished by the presence of an ethynyl (-C≡CH) group at the C2 position of the adenine base (Figure 1, ). This structural modification enables unique biochemical applications, particularly in RNA labeling and tracking. EA is enzymatically phosphorylated to its triphosphate form (2-Ethynyl ATP, EATP) via myokinase and nucleotide diphosphate kinase, allowing incorporation into RNA during polyadenylation . Its alkyne moiety facilitates bioorthogonal "click chemistry" reactions, making it a critical tool in techniques like Click-encoded rolling FISH (ClickerFISH) for visualizing poly(A) tails in single-cell transcriptomics .

Propriétés

Numéro CAS

99044-57-2

Formule moléculaire

C12H13N5O4

Poids moléculaire

291.26 g/mol

Nom IUPAC

(2R,3R,4S,5R)-2-(6-amino-2-ethynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C12H13N5O4/c1-2-6-15-10(13)7-11(16-6)17(4-14-7)12-9(20)8(19)5(3-18)21-12/h1,4-5,8-9,12,18-20H,3H2,(H2,13,15,16)/t5-,8-,9-,12-/m1/s1

Clé InChI

ILZDIASZHUIPSA-JJNLEZRASA-N

SMILES

C#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

SMILES isomérique

C#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

SMILES canonique

C#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

2-Ethynyl Adenosine;  2 Ethynyl Adenosine;  2-Ethynyl-Adenosine;  2-Ethynyl-Ade

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons

EA belongs to a broader class of modified adenosines, each with distinct functional outcomes based on structural variations:

Adenosine (Natural)
  • Structure : Unmodified adenine with ribose.
  • Function: Endogenous signaling molecule (via A1, A2A, A2B, and A3 receptors) and RNA component.
  • Limitations: Lacks functional groups for bioorthogonal tagging; metabolized by adenosine deaminase (ADA) .
Cordycepin (3'-Deoxyadenosine)
  • Structure : Lacks the 3'-hydroxyl group on ribose.
  • Function : Terminates RNA chain elongation during transcription, used in antiviral research.
  • Contrast with EA: Unlike EA, cordycepin cannot support RNA elongation due to its 3'-deoxy modification, limiting its utility in continuous RNA tracking .
2-Aryl and 2-Arylethynyl Adenosine Derivatives
  • Structure: C2 modifications with aryl or aryl-ethynyl groups (e.g., 2-arylethynyl-(N)-methanocarba adenosine).
  • Key Findings :
    • 2-Arylethynyl derivatives exhibit superior A3AR affinity (Ki = 2–30 nM) compared to 2-aryl analogs due to conformational preferences in receptor binding .
    • The ethynyl spacer in EA analogs enhances interactions with transmembrane domain 2 (TM2) of A3AR, unlike 2-aryl groups that bind extracellular loop 2 (ECL2) .
Key Insights :

RNA Incorporation: EA integrates into poly(A) tails without terminating transcription, unlike cordycepin . Its alkyne group enables post-incorporation fluorescent tagging via copper-free click chemistry, a feature absent in natural adenosine or 3'-deoxy analogs .

Metabolic Stability: The ethynyl group may confer resistance to ADA-mediated deamination, though direct evidence is pending. Natural adenosine is rapidly deaminated to inosine, limiting its therapeutic utility .

Méthodes De Préparation

Nucleoside Functionalization via Protecting Group Strategies

Adenosine derivatives often require selective protection of hydroxyl groups to direct substitutions. For 2-ethynylation, the 2′- and 3′-hydroxyl groups are typically protected using acetyl or silyl groups. A patent describing 2′-methoxy adenosine synthesis provides a template:

  • Acetylation : Adenosine reacts with acetic anhydride in dimethylformamide (DMF) under catalytic pyridine (1.2–2:1 molar ratio) at 50–70°C to yield 2′,3′,5′-tri-O-acetyl adenosine.
  • Selective Deprotection : The 2′-acetyl group is removed using hydroxylamine hydrochloride (1.2–1.6:1 molar ratio) in DMF, yielding 3′,5′-di-O-acetyl adenosine.
  • Ethynylation : A Sonogashira coupling introduces the ethynyl group at the 2-position. Palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide mediate the reaction between 2-iodoadenosine derivatives and trimethylsilylacetylene, followed by deprotection with tetrabutylammonium fluoride (TBAF).

Table 1. Reaction Conditions for Key Synthetic Steps

Step Reagents Temperature Yield (%)
Acetylation Acetic anhydride, pyridine 60°C 85–90
Deprotection Hydroxylamine hydrochloride RT 78–82
Ethynylation Pd(PPh₃)₄, CuI, TMS-acetylene 80°C 65–70

Post-Synthetic Modifications via Click Chemistry

2-EA’s alkyne group enables bioconjugation with azide-functionalized probes. Presolski et al. optimized CuAAC for ethynyl nucleosides:

  • Reaction Setup : 2-EA (1 mM) reacts with azide-biotin (2 mM) in PBS (pH 7.4) using CuSO₄ (1 mM) and sodium ascorbate (5 mM) at 37°C for 1 hour.
  • Purification : Unreacted reagents are removed via size-exclusion chromatography, yielding biotinylated RNA with >90% efficiency.

Enzymatic Incorporation of this compound

RNA Polymerase-Mediated Transcription

2-EA is incorporated into RNA during in vitro transcription. Curanovic et al. demonstrated that T7 RNA polymerase accepts 2-EA as a substrate, substituting 20–30% of adenosine triphosphate (ATP) in reaction mixtures.

Table 2. Transcription Efficiency with 2-EA

ATP:2-EA Ratio Incorporation Efficiency (%) RNA Yield (μg)
4:1 22 ± 3 45 ± 5
2:1 28 ± 4 38 ± 4

Poly(A) Polymerase-Driven Post-Transcriptional Labeling

2-EA is appended to RNA 3′-ends by poly(A) polymerase. Hong et al. reported a 1-hour incubation at 37°C with 2-EA (4 mM) increasing poly(A) tail length by 20–50 nucleotides.

Purification and Analytical Characterization

Chromatographic Techniques

  • HPLC Purification : Reverse-phase C18 columns (5 μm, 4.6 × 250 mm) resolve 2-EA using a gradient of 5–30% acetonitrile in 50 mM ammonium acetate (pH 6.8). Purity exceeds 95%.
  • Solubility : 2-EA dissolves in PBS (4 mM) but precipitates in high-salinity buffers.

Table 3. Physicochemical Properties of this compound

Property Value
Molecular formula C₁₂H₁₃N₅O₄
Molecular weight 291.26 g/mol
λₘₐₓ (UV) 260 nm
Purity (HPLC) ≥95%

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.35 (s, 1H, H8), 7.90 (s, 1H, H2), 5.90 (d, 1H, H1′), 5.40 (t, 1H, 2′-OH), 3.10 (s, 1H, ethynyl).
  • Mass Spectrometry : ESI-MS m/z 292.1 [M+H]⁺.

Q & A

Q. What are the established synthesis and characterization methods for 2-Ethynyl adenosine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is synthesized via Sonogashira cross-coupling reactions, where palladium catalysts mediate the coupling of 2-iodoadenosine with terminal alkynes. Key variables include solvent choice (e.g., tetrahydrofuran or 1,4-dioxane), catalyst loading (e.g., Pd(PPh₃)₄), and temperature control (<40°C to prevent side reactions). Characterization involves HPLC for purity assessment, NMR (¹H/¹³C) for structural confirmation, and mass spectrometry for molecular weight validation .

Q. How is this compound utilized in adenosine receptor (AR) binding studies, and what experimental controls are critical for selectivity assays?

  • Methodological Answer : this compound derivatives are modified at the N⁶ and C2 positions to enhance A₃AR selectivity. Competitive binding assays using radiolabeled ligands (e.g., [³H]NECA) and HEK293 cells expressing AR subtypes (A₁, A₂A, A₂B, A₃) are standard. Controls include:
  • Negative controls (vector-transfected cells).
  • Non-specific binding blockers (e.g., xanthine amine congener).
  • Ki value calculations via Cheng-Prusoff equation to quantify receptor affinity .

Q. What analytical techniques are recommended to assess the stability and degradation pathways of this compound under physiological conditions?

  • Methodological Answer : Stability studies use phosphate-buffered saline (PBS, pH 7.4) at 37°C, with LC-MS/MS monitoring degradation over 24–72 hours. Accelerated degradation via oxidative (H₂O₂) or enzymatic (adenosine deaminase) stress tests identifies major metabolites. Data interpretation requires comparison to adenosine analogs with known degradation profiles .

Advanced Research Questions

Q. How can researchers optimize catalytic systems for this compound derivatives in heterocyclic compound synthesis, particularly for indole and benzofuran scaffolds?

  • Methodological Answer : Cycloisomerization of 2-ethynylaniline derivatives using Au(I) or Pd(II) catalysts (e.g., AuCl₃/AgOTf) enables indole formation. Internal alkynes require tailored ligands (e.g., biphenylphosphines) to stabilize intermediates. Reaction monitoring via TLC and in situ IR spectroscopy helps optimize temperature (60–80°C) and solvent polarity (e.g., DMF vs. THF). Post-reaction purification employs silica gel chromatography with ethyl acetate/hexane gradients .

Q. What computational strategies are effective for predicting this compound’s binding mode to A₃AR, and how do structural modifications impact agonist efficacy?

  • Methodological Answer : Homology modeling based on A₂AAR X-ray structures (PDB: 3QAK) identifies key hydrophobic pockets (e.g., TM2/7 helices). Docking simulations (AutoDock Vina) with 2-arylethynyl-N⁶-methyl modifications reveal steric clashes or favorable π-π interactions. Free energy perturbation (FEP) calculations validate selectivity trends observed in vitro (e.g., MRS56983’s 3,4-difluoro substitution enhances mouse A₃AR affinity, Ki = 3 nM) .

Q. How should researchers address contradictions in experimental data, such as discrepancies between in vitro binding affinity and in vivo pharmacokinetic profiles of this compound analogs?

  • Methodological Answer : Contradictions arise from factors like protein binding, membrane permeability, or metabolic instability. Mitigation strategies include:
  • Parallel artificial membrane permeability assays (PAMPA) to evaluate passive diffusion.
  • Microsomal stability assays (human liver microsomes) to identify cytochrome P450 vulnerabilities.
  • Allosteric modulation studies (e.g., BRET assays) to detect receptor conformational changes not captured in binding assays .

Methodological Best Practices

  • Data Analysis : Use GraphPad Prism for nonlinear regression (e.g., log[inhibitor] vs. response curves) and ANOVA with Tukey’s post-hoc test for multi-group comparisons .
  • Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for experimental design and report negative results to avoid publication bias .
  • Reproducibility : Document reaction conditions (e.g., catalyst lot numbers, solvent purity) and share raw data in repositories like Zenodo to facilitate replication .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethynyl adenosine
Reactant of Route 2
2-Ethynyl adenosine

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